An In-depth Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzoic Acid
An In-depth Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS No. 1429321-82-3), a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and fine chemical industries. The strategic placement of bromo, fluoro, hydroxyl, and carboxylic acid moieties on the benzene ring imparts a unique reactivity profile, positioning it as a versatile synthetic building block. This document details its core physicochemical properties, provides predicted spectroscopic data for characterization, outlines a plausible synthetic pathway, and explores its chemical reactivity. Furthermore, we discuss its potential applications in drug discovery, drawing parallels with structurally related compounds used as key intermediates for enzyme inhibitors and therapeutic agents. Safety and handling protocols are also summarized to ensure its responsible use in a laboratory and industrial setting.
Introduction
In the landscape of medicinal chemistry and materials science, fluorinated and halogenated organic compounds are indispensable. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability[1][2]. 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a prime example of a multifunctional scaffold. Its structure features a salicylic acid core, which is a common motif in biologically active compounds, further functionalized with both fluorine and bromine atoms. This unique combination offers multiple reactive sites for derivatization, making it a valuable precursor for complex molecular architectures. This guide serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Physicochemical and Spectroscopic Properties
Core Chemical Properties
The fundamental properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-3-fluoro-2-hydroxybenzoic acid | N/A |
| CAS Number | 1429321-82-3 | [3] |
| Molecular Formula | C₇H₄BrFO₃ | |
| Molecular Weight | 235.01 g/mol | [4] |
| Appearance | Powder or crystalline solid | |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in dry, room temperature conditions |
Chemical Structure
The structural arrangement of the functional groups is critical to the molecule's reactivity.
Predicted Spectroscopic Data
Accurate spectroscopic analysis is paramount for structural confirmation and purity assessment. While experimental spectra for this specific isomer are not widely published, the following data are predicted based on its structural features and analysis of similar compounds[2][5].
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups will influence their chemical shifts.
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Aromatic Protons (2H): Expected in the range of 7.0 - 8.0 ppm, likely appearing as doublets or doublets of doublets due to H-H and H-F coupling.
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Carboxylic Acid (-COOH) Proton (1H): A broad singlet typically appearing far downfield, between 10.0 - 13.0 ppm.
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Hydroxyl (-OH) Proton (1H): A broad singlet, typically between 5.0 - 9.0 ppm, depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The spectrum will show seven distinct signals for each carbon atom. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
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Carboxylic Carbon (C=O): ~165-170 ppm.
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Aromatic Carbons: ~110-160 ppm. The carbons directly attached to electronegative atoms (F, O, Br) will have characteristic shifts. The C-F bond will result in a large doublet for the carbon atom it is attached to.
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity.
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Expected m/z: ~234 and ~236.
Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong peak around 1200-1300 cm⁻¹.
Synthesis and Reactivity
Proposed Synthetic Pathway
While multiple synthetic routes are possible, a logical approach can be adapted from established methods for producing related substituted benzoic acids[6][7]. A plausible multi-step synthesis starting from 2-bromo-3-fluoroanisole is outlined below. This pathway is illustrative and would require laboratory optimization.
Rationale Behind Experimental Choices:
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Functional Group Introduction: The synthesis begins by introducing a nitrogen-containing group, which can then be converted to a nitrile. Nitration is a standard electrophilic aromatic substitution. The directing effects of the existing methoxy, fluoro, and bromo groups will influence the position of substitution.
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Sandmeyer Reaction: This classic and reliable reaction sequence converts an aniline (formed by the reduction of the nitro group) into a nitrile via a diazonium salt intermediate. The nitrile group serves as a precursor to the carboxylic acid.
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Hydrolysis and Demethylation: A strong acid like hydrobromic acid (HBr) is effective for the simultaneous hydrolysis of the nitrile to a carboxylic acid and the cleavage of the methyl ether (demethylation) to reveal the final hydroxyl group[5][8].
Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its three primary functional groups.
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Carboxylic Acid Group: This group can undergo standard transformations such as Fischer esterification with alcohols under acidic catalysis, or conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This allows for the formation of amides and esters[5].
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Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (O-alkylation), often after protecting the more acidic carboxylic acid group to prevent side reactions[5]. It also activates the ring towards further electrophilic substitution, although the ring is generally deactivated by the halogen and carboxyl groups.
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Aryl Bromide: The carbon-bromine bond provides a critical handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination can be performed at this site to form new carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity.
Applications in Research and Drug Development
4-Bromo-3-fluoro-2-hydroxybenzoic acid is not just a laboratory chemical; it is a strategic building block for creating high-value molecules.
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Pharmaceutical Intermediate: Structurally similar compounds are crucial intermediates in the synthesis of important pharmaceuticals. For instance, 4-fluoro-3-hydroxybenzoic acid is a key building block for Acoramidis , a transthyretin (TTR) stabilizer used to treat transthyretin amyloidosis[2][6][8]. The subject compound offers an alternative substitution pattern for developing new analogues in this class.
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Precursor for Enzyme Inhibitors: Derivatives of fluorinated hydroxybenzoic acids have been identified as potent inhibitors of enzymes like β-arylsulfotransferase IV (β-AST-IV)[2][9][10]. The synthesis of these inhibitors often involves forming an amide bond with the carboxylic acid moiety, highlighting the utility of this scaffold in generating focused compound libraries for screening.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized aromatic molecule, it is an ideal fragment for FBDD campaigns. The distinct chemical handles allow for the exploration of chemical space around a protein binding site once an initial hit is identified.
Safety and Handling
As a halogenated aromatic compound, proper handling is essential to ensure personnel safety. The following guidelines are based on data for structurally similar chemicals and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.
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Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation[8][11]. It is typically associated with the GHS07 pictogram and a "Warning" signal word[11].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[12][13].
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[13][14]. Avoid dust generation. Use appropriate grounding techniques for large-scale transfers to prevent static discharge[13].
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[12][13]. Keep the container tightly sealed to prevent moisture absorption and contamination[13][14].
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways[14][15].
Conclusion
4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its unique combination of reactive sites—a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide—provides a rich platform for constructing complex molecular architectures. Its utility as a precursor for pharmaceuticals, particularly enzyme inhibitors and TTR stabilizers, underscores its importance for researchers, scientists, and drug development professionals. Adherence to strict safety protocols is necessary to handle this compound responsibly, enabling the full exploration of its synthetic capabilities.
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